Cas no 143759-92-6 (1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[[(4-fluorophenyl)thio]methyl]-)
![1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[[(4-fluorophenyl)thio]methyl]- structure](https://it.kuujia.com/scimg/cas/143759-92-6x500.png)
143759-92-6 structure
Nome del prodotto:1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[[(4-fluorophenyl)thio]methyl]-
1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[[(4-fluorophenyl)thio]methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[[(4-fluorophenyl)thio]methyl]-
- 1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-2-ol
- 143759-92-6
- SCHEMBL9140855
- DTXSID10932040
- 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-fluorophenyl)thio)methyl)-
- 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine
- 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-(((4-fluorophenyl)thio)methyl)-1-piperazineethanol
- 1-{4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl}-3-[(4-fluorophenyl)sulfanyl]propan-2-ol
-
- Inchi: InChI=1S/C29H33F3N2OS/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-33-16-18-34(19-17-33)20-27(35)21-36-28-13-11-26(32)12-14-28/h3-14,27,29,35H,1-2,15-21H2
- Chiave InChI: OMODODHQTAWELH-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(C(C2C=CC(F)=CC=2)CCCN2CCN(CC(CSC3C=CC(F)=CC=3)O)CC2)=CC=1
Proprietà calcolate
- Massa esatta: 514.22679
- Massa monoisotopica: 514.227
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 36
- Conta legami ruotabili: 11
- Complessità: 577
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.1
- Superficie polare topologica: 52Ų
Proprietà sperimentali
- Densità: 1.26
- Punto di ebollizione: 627.6°Cat760mmHg
- Punto di infiammabilità: 333.3°C
- Indice di rifrazione: 1.616
- PSA: 26.71
1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[[(4-fluorophenyl)thio]methyl]- Letteratura correlata
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
143759-92-6 (1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[[(4-fluorophenyl)thio]methyl]-) Prodotti correlati
- 2770452-60-1((9H-fluoren-9-yl)methyl (2S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate)
- 17722-30-4(2-[(2,4-dichlorophenyl)carbamoyl]acetic acid)
- 20629-35-0(4-bromobut-2-enoic acid)
- 1512117-84-8(3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine)
- 2740660-22-2(Benzenamine, 3-(1-aminocyclopentyl)-, hydrochloride (1:2))
- 1482454-96-5(2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)
- 478046-48-9([(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-ethylcarbamate)
- 89323-39-7(4-methylthiophen-2-ol)
- 1160247-06-2(tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate)
- 2228240-12-6(4-2-(methoxymethyl)oxan-2-yl-1,3-thiazol-2-amine)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
